molecular formula C8H8BrCl B8639010 1-Bromo-2-(chloromethyl)-3-methylbenzene

1-Bromo-2-(chloromethyl)-3-methylbenzene

Cat. No.: B8639010
M. Wt: 219.50 g/mol
InChI Key: HGBLFHSRRMRAOC-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-3-methylbenzene (C₈H₈BrCl) is a halogenated aromatic compound characterized by a bromine atom at position 1, a chloromethyl group (-CH₂Cl) at position 2, and a methyl group (-CH₃) at position 3 on the benzene ring (Figure 1). This structure confers unique reactivity, particularly in cross-coupling reactions. For instance, under Pd-catalyzed conditions (Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃), it reacts efficiently with arylboronic acids to yield biaryl products in 80–95% yields . The chloromethyl group enhances electrophilicity, making it a versatile intermediate in pharmaceutical and materials synthesis.

Properties

Molecular Formula

C8H8BrCl

Molecular Weight

219.50 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)-3-methylbenzene

InChI

InChI=1S/C8H8BrCl/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5H2,1H3

InChI Key

HGBLFHSRRMRAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)CCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The chloromethyl group in the target compound increases electrophilicity compared to methoxy (e.g., 1-bromo-3-chloro-2-methoxybenzene) or fluorine substituents. This enhances its utility in nucleophilic aromatic substitutions .
  • Molecular Weight : Halogen and alkyl substituents significantly increase molecular weight. For example, the fluorinated derivative (C₈H₇BrClFO) has a higher molecular weight (253.50) due to fluorine’s electronegativity and mass .

Cross-Coupling Reactions

  • Target Compound : Demonstrates high efficiency in Pd-catalyzed Suzuki-Miyaura couplings (80–95% yields) due to the synergistic effect of bromine (good leaving group) and chloromethyl (electron-withdrawing) groups .
  • 1-Bromo-3-chloro-2-methoxybenzene : Methoxy groups are electron-donating, which may reduce reactivity in cross-coupling compared to chloromethyl-substituted analogs .

Stability and Handling

  • Fluorinated Derivatives (e.g., 1-bromo-3-chloro-5-fluorobenzene): Fluorine’s strong C-F bond enhances thermal stability, making these compounds suitable for high-temperature reactions .
  • Safety Considerations: Limited hazard data are available for most compounds.

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